molecular formula C27H16N2O3 B4950665 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 5749-40-6

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B4950665
CAS No.: 5749-40-6
M. Wt: 416.4 g/mol
InChI Key: LEMJSUQREUEDMK-UHFFFAOYSA-N
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Description

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve optimizing these reactions for higher yields and better efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Condensation: Condensation reactions can be performed to form larger molecules by combining smaller ones, often using acid or base catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 6-[4-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione include other benzoxazole derivatives, such as:

These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(1,3-benzoxazol-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16N2O3/c30-26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)27(31)29(26)18-15-13-17(14-16-18)25-28-23-11-5-6-12-24(23)32-25/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMJSUQREUEDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367391
Record name ST031394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5749-40-6
Record name ST031394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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